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Abstract
E4177, more commonly known as Eritoran or E5564, is a synthetic molecule designed as a

potent antagonist of Toll-like receptor 4 (TLR4).[1][2] Developed by Eisai Co., Ltd., it is a

structural analog of lipid A, the endotoxic component of lipopolysaccharide (LPS) found in

Gram-negative bacteria.[2][3] Eritoran was investigated primarily for the treatment of severe

sepsis due to its ability to competitively inhibit LPS binding to the MD-2/TLR4 complex, thereby

modulating the innate immune response.[1][2] Although it ultimately did not meet its primary

endpoint in a Phase III clinical trial for severe sepsis, its well-defined mechanism of action and

extensive preclinical and clinical investigation make it a valuable tool for research into TLR4

signaling and inflammatory disease.[4] This guide provides a detailed overview of the chemical

properties, structure, and biological activity of Eritoran.

Chemical Properties and Structure
Eritoran is a complex synthetic lipid. Its structure is designed to mimic the lipid A portion of LPS

from the non-pathogenic bacterium Rhodobacter sphaeroides.[5]
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Property Value Source

IUPAC Name

[(2R,3R,4R,5S,6R)-4-Decoxy-

5-hydroxy-6-

[[(2R,3R,4R,5S,6R)-4-[(3R)-3-

methoxydecoxy]-6-

(methoxymethyl)-3-[[(Z)-

octadec-11-enoyl]amino]-5-

phosphonatooxyoxan-2-

yl]oxymethyl]-3-(3-

oxotetradecanoylamino)oxan-

2-yl] phosphoric acid

[3]

Synonyms E4177, E5564, Eritoran [3][6]

CAS Number
185955-34-4 (acid form),

185954-98-7 (tetrasodium salt)
[3]

Molecular Formula C₆₆H₁₂₆N₂O₁₉P₂ [3]

Molar Mass 1313.677 g/mol [3]

Appearance
Not specified in provided

results.

Solubility
Not specified in provided

results.

Biological Half-Life 50.4 to 62.7 hours [2]

Structural Elucidation
The definitive three-dimensional structure of Eritoran in complex with human TLR4 and MD-2

has been determined by X-ray crystallography. This has provided critical insights into its

mechanism of antagonism.

The crystal structure reveals that Eritoran binds to a hydrophobic pocket within the MD-2 co-

receptor, preventing the dimerization of the TLR4-MD-2 complex that is induced by agonist

ligands like LPS.
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PDB ID Description Resolution (Å)

2Z65

Crystal structure of the human

TLR4 TV3 hybrid-MD-2-

Eritoran complex

2.70

Experimental Protocols
Detailed, publicly available protocols for the synthesis, purification, and comprehensive

analytical characterization of Eritoran are limited due to the proprietary nature of its

development. However, based on its complex structure as a synthetic glycolipid, the following

general methodologies would be employed.

Synthesis
The synthesis of Eritoran is a multi-step process involving the assembly of a disaccharide

backbone, followed by the strategic introduction of fatty acid chains and phosphate groups.

One publication notes that difficulties with the large-scale synthesis and purification of its

predecessor, E5531, led to the development of Eritoran, suggesting a complex and optimized

synthetic route.[5] While a specific, detailed protocol is not publicly available, it would involve

advanced organic synthesis techniques, including:

Protecting group chemistry: To selectively modify different hydroxyl and amino groups on the

sugar scaffolds.

Glycosylation reactions: To form the disaccharide core.

Acylation reactions: To attach the various fatty acid side chains.

Phosphorylation reactions: To introduce the phosphate groups.

Chromatographic purification: At each step to isolate and purify the intermediates.

Purification
Purification of the final Eritoran product would be critical to ensure high purity for research and

clinical applications. A likely method would be:
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High-Performance Liquid Chromatography (HPLC): A validated HPLC method for measuring

Eritoran levels in plasma has been described, utilizing a Luna phenyl-hexyl column.[7] A

similar approach with appropriate mobile phases would be used for preparative purification.

Analytical Characterization
A combination of spectroscopic techniques would be used to confirm the structure and purity of

synthesized Eritoran.

¹H and ¹³C NMR: To confirm the overall structure, including the stereochemistry of the sugar

rings and the position of the acyl and phosphate groups.

³¹P NMR: To characterize the phosphate moieties.

2D NMR techniques (e.g., COSY, HSQC, HMBC): To assign all proton and carbon signals

and confirm the connectivity of the molecule.

Detailed experimental parameters such as solvent, temperature, and instrument frequency for

the specific analysis of Eritoran are not publicly available.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and

exact mass of the molecule.

Tandem Mass Spectrometry (MS/MS): A validated liquid chromatography/mass

spectrometry/mass spectrometry (LC/MS/MS) method with a measurable limit of 5 ng/mL

has been used to quantify Eritoran in plasma.[7] This technique would also be used to study

the fragmentation pattern of the molecule to further confirm its structure. The mobile phase

for this analysis consisted of 100% MeOH, 1% acetic acid, and 0.1% trifluoroacetic acid

(TFA).[7]

Mechanism of Action and Signaling Pathways
Eritoran functions as a direct antagonist of the TLR4 signaling pathway.

Molecular Interaction
Eritoran competitively inhibits the binding of LPS to the MD-2 co-receptor, which forms a

complex with TLR4 on the surface of immune cells.[8] By occupying the hydrophobic pocket of
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MD-2, Eritoran prevents the LPS-induced conformational changes and dimerization of the

TLR4-MD-2 complex that are necessary for downstream signal transduction.[8]

Signaling Pathway Inhibition
The binding of an agonist like LPS to the TLR4-MD-2 complex initiates a signaling cascade that

leads to the activation of transcription factors, primarily NF-κB, and the subsequent production

of pro-inflammatory cytokines. Eritoran blocks this cascade at its inception.
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Caption: Eritoran's antagonistic action on the TLR4 signaling pathway.

Experimental Workflow for Assessing TLR4 Antagonism
A typical in vitro workflow to evaluate the TLR4 antagonistic activity of a compound like Eritoran

would involve stimulating immune cells with LPS in the presence and absence of the

compound and then measuring the downstream inflammatory response.
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Caption: In vitro workflow for evaluating TLR4 antagonism.

Conclusion
Eritoran (E4177/E5564) is a well-characterized synthetic antagonist of TLR4. Its development,

although not leading to a commercial drug for sepsis, has provided the scientific community

with a valuable tool to probe the intricacies of the innate immune system and TLR4-mediated

signaling pathways. The extensive data available on its chemical structure, physicochemical

properties, and mechanism of action, as outlined in this guide, serve as a solid foundation for

researchers in drug development and immunology. While detailed proprietary information on its

synthesis remains undisclosed, the established analytical methods provide a clear path for its
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characterization. Further research utilizing Eritoran could lead to new insights into inflammatory

diseases and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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